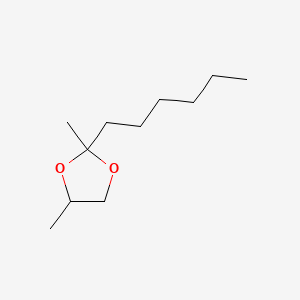
2-Hexyl-2,4-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-2,4-dimethyl-1,3-dioxolane is a chemical compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with vicinal diols. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The process can be optimized by removing the water formed during the reaction to shift the equilibrium towards the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of activated carbon catalysts derived from renewable sources, such as corncob, has been explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into other functional groups.
Substitution: The compound can undergo substitution reactions where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-Hexyl-2,4-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Hexyl-2,4-dimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It may also interact with enzymes and receptors in biological systems, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2-Hexyl-2-methyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
Uniqueness
2-Hexyl-2,4-dimethyl-1,3-dioxolane is unique due to its specific structural features, such as the hexyl and dimethyl substituents on the dioxolane ring. These substituents influence its chemical reactivity and physical properties, making it distinct from other dioxolanes .
Properties
CAS No. |
5461-65-4 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-hexyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-11(3)12-9-10(2)13-11/h10H,4-9H2,1-3H3 |
InChI Key |
JUESEMDRRNKFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OCC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
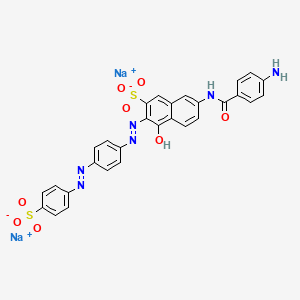
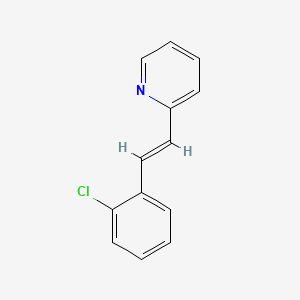
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
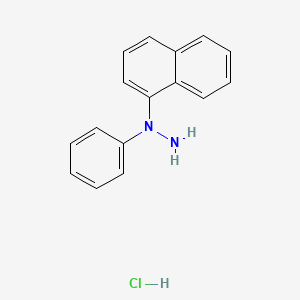
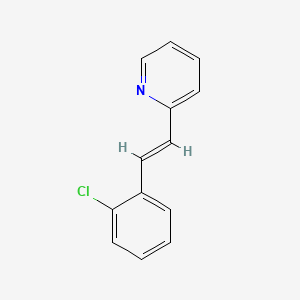
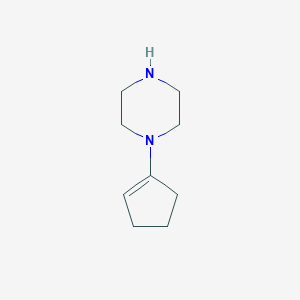
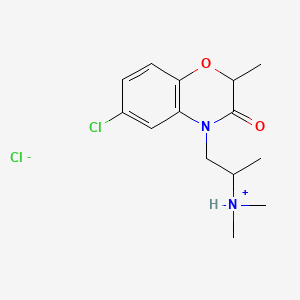
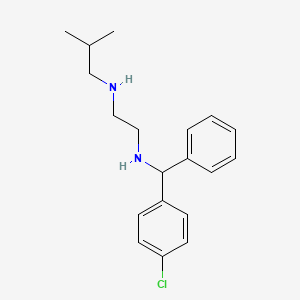
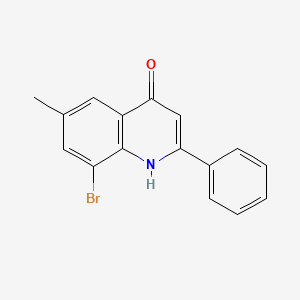


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
